molecular formula C10H16N4O B13246688 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No.: B13246688
M. Wt: 208.26 g/mol
InChI Key: MEJMFLDMERFNEI-SFYZADRCSA-N
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Description

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a cyclopropyl group and at position 5 with a stereochemically defined (2S,4R)-4-methoxypyrrolidin-2-yl moiety. The compound’s molecular framework combines rigidity (cyclopropyl) with chiral complexity (pyrrolidine), making it structurally distinct among triazole derivatives. Its stereochemistry and substituent arrangement are critical for interactions with biological targets, influencing pharmacokinetics and binding affinity .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole

InChI

InChI=1S/C10H16N4O/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6/h6-8,11H,2-5H2,1H3,(H,12,13,14)/t7-,8+/m1/s1

InChI Key

MEJMFLDMERFNEI-SFYZADRCSA-N

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3

Canonical SMILES

COC1CC(NC1)C2=NC(=NN2)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Experimental Data and Reaction Conditions

Step Reactants Conditions Yield Notes
1. Cyclization to form 1,2,4-triazole core Hydrazide + Formic acid or amidine derivatives Heating under reflux Moderate to good yield Classical cyclization methods (Einhorn–Brunner, Pellizzari)
2. Introduction of cyclopropyl substituent Triazole intermediate + cyclopropyl halide Base (e.g., triethylamine), solvent (e.g., DMF), 80–130°C Moderate yield Nucleophilic substitution or cross-coupling
3. Coupling with (2S,4R)-4-methoxypyrrolidine Halogenated triazole + chiral pyrrolidine Sealed tube, 3 hours, 130°C, triethylamine base 50–80% yield Preservation of stereochemistry critical
4. Purification Silica gel chromatography Eluent: 95/5 EtOAc/MeOH Pure product obtained Confirmed by LC/MS and NMR

Note: Specific yields and reaction times may vary depending on exact reagents and scale.

Analytical Characterization

  • LC/MS: Electrospray ionization positive mode shows molecular ion peaks consistent with the expected molecular weight (m/z ~208 for the free base).
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for cyclopropyl protons (multiplets around 0.5–1.5 ppm), methoxypyrrolidine protons (multiplets and singlets for methoxy group around 3.3–3.8 ppm), and triazole ring protons.
    • ^13C NMR confirms the presence of cyclopropyl carbons, methoxy carbon, and triazole carbons.
  • Chirality: Optical rotation measurements and chiral HPLC can confirm the stereochemical integrity of the (2S,4R)-methoxypyrrolidine substituent.

Summary and Research Findings

  • The preparation of 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole involves multi-step synthesis starting from readily available cyclopropylamine and chiral methoxypyrrolidine derivatives.
  • The key synthetic challenges include efficient cyclization to form the triazole ring and selective functionalization at the 3- and 5-positions.
  • Reaction conditions such as temperature (around 130°C), sealed tube reactions, and use of bases like triethylamine are critical for good yields.
  • Purification by silica gel chromatography with ethyl acetate/methanol mixtures is effective for isolating the pure compound.
  • The compound’s structure and stereochemistry are confirmed by LC/MS and NMR spectroscopy.

This synthetic approach is consistent with methods used for similar triazole derivatives in pharmaceutical research, where the combination of heterocyclic ring formation and chiral substituent attachment is a common strategy.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring serves as the primary reactive site due to its electron-rich nitrogen atoms and conjugated π-system. Key reactions include:

a. Alkylation and Acylation
The NH group in the triazole ring undergoes alkylation or acylation under basic conditions. For example:
Triazole NH+R XTriazole NR+HX\text{Triazole NH}+\text{R X}\rightarrow \text{Triazole NR}+\text{HX}

Alkyl halides (R-X) or acyl chlorides (R-COCl) are commonly used reagents .

b. Nucleophilic Substitution
Electrophilic attack at the C-3 or C-5 positions is facilitated by the electron-withdrawing cyclopropyl group. Halogenation or nitration may occur under acidic conditions .

c. Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or biological applications .

Cyclopropyl Group Reactivity

The cyclopropyl substituent undergoes strain-driven reactions:

Reaction TypeConditionsOutcome
Ring-Opening Strong acids (e.g., H₂SO₄) or radicalsForms linear alkenes or alkyl derivatives
Electrophilic Addition Halogens (Cl₂, Br₂) in nonpolar solventsGenerates dihalocyclopropane derivatives

Pyrrolidine Moieties Reactivity

The (2S,4R)-4-methoxypyrrolidine group participates in stereospecific reactions:

a. Demethylation
The methoxy group (-OCH₃) can be cleaved using BBr₃ or HI to yield a hydroxyl group :
Pyrrolidine OCH3BBr3Pyrrolidine OH+CH3Br\text{Pyrrolidine OCH}_3\xrightarrow{\text{BBr}_3}\text{Pyrrolidine OH}+\text{CH}_3\text{Br}

b. Oxidation
Controlled oxidation with KMnO₄ or RuO₄ converts pyrrolidine to pyrrolidinone, altering hydrogen-bonding capacity .

c. Stereochemical Modifications
Acid-catalyzed epimerization at C-4 may occur under harsh conditions, affecting biological activity .

Hydrochloride Salt-Specific Reactions

The hydrochloride form exhibits distinct behavior:

ReactionConditionsProduct
Neutralization NaOH (aq)Free base form
Ion Exchange AgNO₃ (aq)AgCl precipitate + nitrate salt

Notes on Reactivity Trends

  • Steric Effects : The cyclopropyl group hinders electrophilic attack at adjacent triazole positions .

  • Stereochemical Stability : The (2S,4R) configuration resists racemization under mild conditions but may epimerize in strong acids/bases .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMSO) enhance triazole nucleophilicity .

Scientific Research Applications

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole

  • Key Difference : Methyl group at position 3 vs. cyclopropyl.
  • Impact : The cyclopropyl group enhances metabolic stability due to resistance to oxidative degradation compared to the methyl analogue. However, the methyl variant exhibits higher solubility in polar solvents, influencing bioavailability .
  • Applications : Both compounds show promise in pharmaceuticals, but the cyclopropyl derivative’s rigidity may improve target selectivity in enzyme inhibition (e.g., COX-2) .

b. 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

  • Key Difference : Pyrazole-thiol substituent vs. pyrrolidine-methoxy.
  • Impact: The pyrrolidine-methoxy group in the target compound provides chiral centers for enantioselective interactions, absent in pyrazole-thiol derivatives.

c. 5-Aryl-1H-1,2,4-triazoles (COX-2 Inhibitors)

  • Key Difference : Aryl groups (e.g., 4-methylsulfonylphenyl) at position 5 vs. pyrrolidine.
  • Impact : Aryl-substituted triazoles demonstrate potent COX-2 inhibition (IC₅₀ < 50 nM), while the pyrrolidine-methoxy substituent may reduce off-target effects due to reduced lipophilicity. The cyclopropyl group further lowers hepatotoxicity risks compared to trifluoromethyl substituents .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 219.3 1.8 0.45 12.3
3-Methyl Analogue 182.2 1.2 1.20 8.7
5-(4-Trifluoromethylphenyl) Oxadiazole 339.3 3.5 0.12 4.2
5-(4-Methylsulfonylphenyl) Triazole 341.4 2.9 0.08 6.5
  • Key Observations: The target compound’s cyclopropyl group reduces logP compared to trifluoromethyl or methylsulfonyl analogues, improving membrane permeability without excessive hydrophobicity. The (2S,4R)-pyrrolidine configuration enhances metabolic stability over non-chiral substituents .

Biological Activity

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole (CAS Number: 1909287-79-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C10H16N4OC_{10}H_{16}N_{4}O with a molecular weight of 208.26 g/mol. It exists in the form of a dihydrochloride salt, which enhances its solubility in biological media. The structure of the compound includes a triazole ring, known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O
Molecular Weight208.26 g/mol
CAS Number1909287-79-1
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi, suggesting that 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole may have similar properties due to its structural characteristics .

Anticancer Activity

The biological activity of triazole derivatives extends to anticancer effects. In vitro studies have shown that certain triazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific investigation into related compounds indicated that modifications in the pyrrolidine moiety could enhance anticancer efficacy .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective properties for this compound. Triazoles have been linked to modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be crucial for its neuroprotective applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of pathogens. The results indicated that compounds similar to 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity
In another investigation focused on the anticancer potential of triazoles, a derivative was synthesized and tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer activity .

The proposed mechanisms by which 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : They may influence signaling pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : Some studies suggest that triazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.

Q & A

Q. Stereochemical control :

  • Chiral HPLC or enzymatic methods ensure enantiomeric purity of the pyrrolidine moiety.
  • X-ray crystallography confirms absolute configuration (e.g., reference to PDB ligand 3LD6 in docking studies) .

Basic: What analytical methods are recommended for structural characterization and purity assessment?

Answer:
A multi-technique approach is essential:

  • 1H/13C-NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and stereochemistry .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₂₀N₄O: m/z 277.2) and detects impurities .
  • Elemental analysis : Validates C/H/N/O ratios within ±0.4% theoretical values .
  • HPLC-DAD/MS : Quantifies purity (>95% required for pharmacological assays) .

Advanced: How can molecular docking predict the biological targets of this compound, and what limitations exist?

Answer:
Methodology :

  • Target selection : Prioritize enzymes with triazole-binding pockets (e.g., lanosterol 14α-demethylase (PDB:3LD6) or cyclooxygenase-2 (COX-2)) .
  • Docking software : AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles.
  • Validation : Compare binding scores to known inhibitors (e.g., fluconazole for 3LD6) .

Q. Limitations :

  • False positives arise from rigid receptor models; MD simulations refine dynamic interactions.
  • Solvent effects and protonation states (e.g., triazole tautomerism) are often oversimplified .

Advanced: How do researchers reconcile contradictions between in silico predictions and experimental bioassay results?

Answer:
Case study : If docking predicts strong COX-2 inhibition but assays show weak activity:

Re-evaluate docking parameters : Include explicit water molecules or adjust tautomeric states .

Experimental validation :

  • Enzyme kinetics : Measure IC₅₀ values using recombinant COX-2 (e.g., ≥100 µM suggests poor binding).
  • Cellular assays : Test in LPS-induced RAW264.7 macrophages for prostaglandin E₂ suppression .

ADME factors : Poor solubility or metabolic instability (e.g., CYP3A4-mediated oxidation) may explain discrepancies .

Table 1 : Example data reconciliation for COX-2 inhibition

MethodBinding Energy (kcal/mol)IC₅₀ (µM)
Molecular docking-8.2
Enzyme assay>100
Cellular assayNo effect

Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?

Answer:
Approaches :

  • Pyrrolidine modification : Replace methoxy with trifluoromethoxy to reduce CYP2D6-mediated oxidation .
  • Triazole bioisosteres : Substitute 1,2,4-triazole with 1,2,3-triazole to improve metabolic half-life (t₁/₂ > 2 hrs in liver microsomes) .
  • Prodrug design : Esterify cyclopropyl group for delayed hydrolysis in plasma .

Q. Validation :

  • In vitro stability : Incubate with human liver microsomes (HLM) and measure remaining parent compound via LC-MS/MS .

Advanced: How does the stereochemistry of the pyrrolidine moiety influence target selectivity?

Answer:
The (2S,4R) configuration is critical for:

  • Hydrogen bonding : Methoxy group at C4 aligns with Thr318 in lanosterol 14α-demethylase .
  • Steric effects : Cyclopropyl orientation avoids clashes with Phe228 in COX-2.

Q. Evidence :

  • Enantiomer comparison : (2R,4S) analogs show 10-fold lower activity against 3LD6 .
  • X-ray co-crystallography : Confirms key interactions in the enzyme active site (PDB:3LD6) .

Advanced: What in vitro models best predict in vivo efficacy for antifungal applications?

Answer:
Tiered testing :

Primary screening : MIC assays against Candida albicans (CLSI M27 protocol) .

Mechanistic studies : Ergosterol quantification via HPLC to confirm lanosterol demethylase inhibition .

Biofilm models : Use Calgary biofilm devices to assess resistance development .

Table 2 : Antifungal activity against clinical isolates

StrainMIC (µg/mL)Ergosterol Reduction (%)
C. albicans ATCC 900282.578
C. glabrata NIH 3561042

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